(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a 3-methyl group and a Z-configuration imine bond. This structural motif is critical for its biological interactions, particularly in targeting bacterial cell division proteins like FtsZ, as seen in analogous compounds . The dichloro-substituted benzamide moiety enhances electrophilicity and binding affinity, while the benzo[d]thiazol-2(3H)-ylidene group contributes to π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
3,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)9-6-10(16)8-11(17)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWABBUQILDEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound acts by inhibiting the COX enzymes. This inhibition suppresses the production of prostaglandins, which are lipid compounds that mediate inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. This results in a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins. This results in decreased inflammation and pain, making the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Biological Activity
(Z)-3,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylbenzo[d]thiazole derivatives with appropriate amine and acylating agents. The process often utilizes various reagents to facilitate cyclization and functionalization, yielding compounds with diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those structurally related to this compound. For instance, thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for some related compounds indicate potent activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
These values suggest that modifications in the thiazole moiety can enhance antitumor activity, emphasizing the importance of structural features in SAR analyses .
Antimicrobial Activity
Thiazole-based compounds have also been investigated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are another area of research interest. For example, specific thiazole-integrated compounds have been shown to provide protection against seizures in animal models. The structure-activity relationship indicates that electron-donating groups on the phenyl ring can enhance anticonvulsant efficacy .
Case Study 1: Antitumor Efficacy
A series of thiazole derivatives were tested for their antitumor activity against human cancer cell lines. One compound, structurally similar to this compound, exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating a promising lead for further development .
Case Study 2: Antimicrobial Screening
In a study assessing the antimicrobial activity of various thiazole derivatives, several compounds showed effective inhibition against pathogenic bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays, with some compounds outperforming established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several heterocyclic benzamide derivatives. Below is a detailed comparison based on substituents, biological activity, and physicochemical properties.
Substituent and Scaffold Variations
*Calculated based on analogous structures.
Key Observations :
- Chlorine Substitution : The 3,5-dichloro substitution in the target compound contrasts with the 2,4-dichloro substitution in ’s thiazole derivative. Chlorine enhances lipophilicity and metabolic stability but may alter binding specificity .
- Heterocyclic Core : Thiadiazole derivatives (e.g., 6, 8a) prioritize N=S interactions and planar aromaticity, whereas benzo[d]thiazole derivatives (e.g., target compound, YM-1) emphasize fused-ring rigidity for protein binding .
Key Observations :
- The benzo[d]thiazole scaffold in the target compound and YM-1 is versatile, enabling applications in both antibacterial and cytoprotective contexts .
- Thiadiazole derivatives (e.g., 6, 8a) lack direct mechanistic data but are empirically associated with antimicrobial activity .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1600–1670 cm⁻¹) aligns with benzamide derivatives in (1605–1719 cm⁻¹) .
- NMR : Aromatic protons in the benzo[d]thiazole ring resonate at δ 7.3–8.4 ppm, similar to YM-1 and thiadiazole derivatives .
- Solubility : Dichloro substitutions reduce aqueous solubility compared to acetylated derivatives (e.g., 8a) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
